molecular formula C8H5ClFNO B11908414 5-Chloro-6-fluoroindolin-2-one

5-Chloro-6-fluoroindolin-2-one

Cat. No.: B11908414
M. Wt: 185.58 g/mol
InChI Key: NZSMUTYEYKZGPW-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoroindolin-2-one is a heterocyclic compound that belongs to the indolinone family It is characterized by the presence of both chlorine and fluorine atoms on the indolinone core, which can significantly influence its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-fluoroindolin-2-one can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature. This method allows for the production of high-purity compounds with minimal chemical waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

5-Chloro-6-fluoroindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-fluoroindolin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to similar compounds. This dual substitution can lead to improved pharmacokinetic properties and increased potency in various applications .

Properties

IUPAC Name

5-chloro-6-fluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSMUTYEYKZGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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